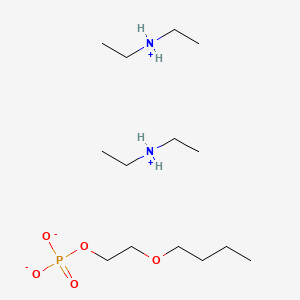
2-Butoxyethyl phosphate;diethylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butoxyethyl phosphate;diethylazanium: is an organophosphate compound primarily used as a flame retardant and plasticizer. It is known for its ability to enhance the flame retardancy and flexibility of polymers. This compound is commonly found in various household products such as plastics, floor polish, varnish, textiles, furniture, and electronic equipment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Butoxyethyl phosphate is synthesized through the reaction of 2-butoxyethanol with phosphorus oxychloride. The reaction typically occurs under controlled conditions with the presence of a base to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods: Industrial production of 2-butoxyethyl phosphate involves large-scale reactions in reactors where 2-butoxyethanol and phosphorus oxychloride are combined. The reaction is carefully monitored to ensure the correct stoichiometry and reaction conditions are maintained. The product is then purified through distillation or other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 2-Butoxyethyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized by hydroxyl radicals in the atmosphere, leading to the formation of degradation products.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and 2-butoxyethanol.
Substitution: It can undergo substitution reactions with nucleophiles, replacing the butoxyethyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydroxyl radicals in the atmosphere.
Hydrolysis: Water, often under acidic or basic conditions.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Various degradation products depending on the specific conditions.
Hydrolysis: Phosphoric acid and 2-butoxyethanol.
Substitution: New organophosphate compounds with different functional groups.
Scientific Research Applications
2-Butoxyethyl phosphate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-butoxyethyl phosphate involves its interaction with cellular components, leading to oxidative stress, apoptosis, and cell cycle arrest. It induces oxidative stress by generating reactive oxygen species, which can damage cellular components such as DNA, proteins, and lipids. This oxidative stress triggers apoptosis through the activation of mitochondrial and p53-mediated pathways. Additionally, it causes cell cycle arrest by affecting the expression of cyclins and cyclin-dependent kinase inhibitors .
Comparison with Similar Compounds
- Tris(2-chloroethyl) phosphate (TCEP)
- Tris(1-chloro-2-propyl) phosphate (TCPP)
- Tris(2-ethylhexyl) phosphate (TEHP)
- Triphenyl phosphate (TPP)
Comparison: 2-Butoxyethyl phosphate is unique due to its specific combination of flame retardant and plasticizing properties. Compared to other similar compounds, it offers a balance of flexibility and flame retardancy, making it suitable for a wide range of applications. For example, tris(2-chloroethyl) phosphate (TCEP) is primarily used as a flame retardant but lacks the plasticizing properties of 2-butoxyethyl phosphate. Similarly, triphenyl phosphate (TPP) is another flame retardant but is less effective as a plasticizer .
Properties
CAS No. |
64051-23-6 |
|---|---|
Molecular Formula |
C14H37N2O5P |
Molecular Weight |
344.43 g/mol |
IUPAC Name |
2-butoxyethyl phosphate;diethylazanium |
InChI |
InChI=1S/C6H15O5P.2C4H11N/c1-2-3-4-10-5-6-11-12(7,8)9;2*1-3-5-4-2/h2-6H2,1H3,(H2,7,8,9);2*5H,3-4H2,1-2H3 |
InChI Key |
TWNWJKJGZUUOKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOP(=O)([O-])[O-].CC[NH2+]CC.CC[NH2+]CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















